molecular formula C11H14BrNO2 B13486110 (S)-2-Amino-3-(4-bromophenyl)propionicacidethylester CAS No. 247566-38-7

(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester

Cat. No.: B13486110
CAS No.: 247566-38-7
M. Wt: 272.14 g/mol
InChI Key: YIRKWTZNRFSZGH-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a bromophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-bromophenyl)propionicacidethylester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino acid.

    Esterification: Finally, the amino acid is esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in the study of amino acid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-bromophenyl)propionicacidethylester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-chlorophenyl)propionicacidethylester
  • (S)-2-Amino-3-(4-fluorophenyl)propionicacidethylester
  • (S)-2-Amino-3-(4-methylphenyl)propionicacidethylester

Uniqueness

(S)-2-Amino-3-(4-bromophenyl)propionicacidethylester is unique due to the presence of the bromine atom in the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

CAS No.

247566-38-7

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(4-bromophenyl)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1

InChI Key

YIRKWTZNRFSZGH-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)Br)N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)N

Origin of Product

United States

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